3-(4-Aminophenyl)propan-1-ol

Organic Synthesis Medicinal Chemistry Reaction Kinetics

Researchers require precise bifunctional scaffolds for orthogonal derivatization, but sourcing analogs with incorrect chain lengths risks divergent reactivity. 3-(4-Aminophenyl)propan-1-ol (CAS 14572-92-0) solves this with a flexible C3 spacer separating a para-amino group and a primary alcohol. - Enables independent amine/alcohol modification for parallel SAR library synthesis. - Calculated LogP of 1.19 falls within the optimal range for oral and CNS drug permeability. - Solid state (mp 50-54°C) ensures accurate weighing and compatibility with automated dispensing systems.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 14572-92-0
Cat. No. B078041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Aminophenyl)propan-1-ol
CAS14572-92-0
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCCO)N
InChIInChI=1S/C9H13NO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7,10H2
InChIKeyVTHAHSYNSNZPSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Aminophenyl)propan-1-ol Procurement Guide


3-(4-Aminophenyl)propan-1-ol (CAS 14572-92-0) is a bifunctional aromatic amino alcohol with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol [1]. Its structure features a primary aromatic amine and a primary aliphatic alcohol, separated by a three-carbon propyl spacer . This structural arrangement confers distinct reactivity and physicochemical properties, making it a valuable intermediate in the synthesis of pharmaceutical candidates, advanced polymers, and specialty chemicals .

Building block type Bifunctional aromatic amino alcohol
Physical form Solid at ambient, mp 50–54 °C (reported)
Core utility Orthogonal amine / alcohol derivatization

Generic Substitution Failure for 3-(4-Aminophenyl)propan-1-ol


Substituting 3-(4-aminophenyl)propan-1-ol with a generic analog is scientifically unsound due to the critical interplay of its two functional groups and its carbon chain length. Unlike 3-phenylpropan-1-ol, which lacks an amino group, or 4-aminocinnamic acid, which possesses a rigid unsaturated carbon chain , 3-(4-aminophenyl)propan-1-ol offers a unique combination of an electron-donating para-amino group and a flexible aliphatic alcohol. This bifunctionality enables orthogonal derivatization and distinct physicochemical properties , as quantified in the evidence below. Substitution can lead to divergent reactivity, altered pharmacokinetic profiles, and compromised material performance.

3-Phenylpropan-1-ol

Lacks aromatic amine; cannot replicate bifunctional reactivity or amine-dependent derivatization routes.

4-Aminocinnamic acid

Rigid α,β-unsaturated spacer alters conformational flexibility; may shift coupling geometry and downstream properties.

3-(4-Aminophenyl)propionic acid

Carboxylic acid increases polarity (LogP ~0.5); partitioning and solubility profiles may differ significantly from the alcohol.

3-(4-Aminophenyl)propan-1-ol: Comparative Evidence


Nucleophilicity vs. Nitro Analog

The amino group in 3-(4-aminophenyl)propan-1-ol confers significantly greater nucleophilicity compared to the nitro group in 3-(4-nitrophenyl)propan-1-ol. This difference is rooted in the electron-donating nature of the para-amino group, which activates the aromatic ring, versus the electron-withdrawing effect of the nitro group. Consequently, the target compound readily participates in electrophilic aromatic substitution and diazotization reactions, while its nitro analog is unreactive under the same conditions [1].

Aromatic amine reactivity
Class-level inference
Para-amino activates ring (σp = -0.66) vs. para-nitro deactivates (σp = +0.78)
Supports electrophilic substitution fit
Hammett-based class inference; verify under specific reaction conditions
Organic Synthesis Medicinal Chemistry Reaction Kinetics

Bifunctional Derivatization vs. Phenylpropan-1-ol

3-(4-Aminophenyl)propan-1-ol possesses two distinct functional groups, enabling orthogonal derivatization strategies. 3-Phenylpropan-1-ol, lacking the amino group, has only one site for chemical modification . The target compound's amine can undergo acylation, sulfonylation, and diazotization, while the alcohol can be independently oxidized, esterified, or etherified . This bifunctionality allows for the generation of significantly more diverse molecular scaffolds from a single starting material.

Derivatizable groups
Head-to-head
2 functional groups (amine, alcohol) vs. 1 (alcohol only) in 3-phenylpropan-1-ol
Doubles orthogonal derivatization routes
Structural comparison; library complexity benefit
Polymer Chemistry Drug Discovery Library Synthesis

Lipophilicity vs. Propionic Acid Analog

The calculated partition coefficient (LogP) of 3-(4-aminophenyl)propan-1-ol is 1.19, indicating moderate lipophilicity . In contrast, 3-(4-aminophenyl)propionic acid, with its carboxylic acid group, exhibits a significantly lower LogP (predicted ~0.5). This difference in lipophilicity directly impacts membrane permeability and oral bioavailability, with the target compound being better suited for crossing biological membranes [1].

Lipophilicity (LogP)
Cross-study comparable
LogP = 1.19 vs. propionic acid analog ~0.5 (Δ ≈ 0.7)
Higher passive permeability context
Calculated values; confirm experimentally for specific series
ADME Pharmacokinetics Medicinal Chemistry

Solid-State Stability vs. Liquid Analog

3-(4-Aminophenyl)propan-1-ol exists as a solid at room temperature, with a reported melting point of 50-54°C and 54-55°C . This contrasts with 3-phenylpropan-1-ol, which is a liquid at room temperature (mp: -18°C). The solid-state nature of the target compound offers significant advantages in handling, weighing, and long-term storage stability, particularly in automated synthesis and large-scale manufacturing workflows .

Solid-state stability
Cross-study comparable
Solid mp 50–54 °C vs. liquid analog (3-phenylpropan-1-ol) mp -18 °C
Solid-state handling advantage
Reported melting ranges; supports automated dispensing workflows
Formulation Process Chemistry Supply Chain

3-(4-Aminophenyl)propan-1-ol Procurement Scenarios


Diverse Compound Library Synthesis

The bifunctional nature of 3-(4-aminophenyl)propan-1-ol, with both an amine and an alcohol, makes it an ideal core scaffold for generating diverse compound libraries. As established in Section 3 , the amine and alcohol can be independently modified, enabling parallel or sequential diversification strategies. This is particularly valuable in medicinal chemistry for hit-to-lead optimization and structure-activity relationship (SAR) studies [1].

Orally Bioavailable Drug Candidates

With a calculated LogP of 1.19, 3-(4-aminophenyl)propan-1-ol falls within the optimal lipophilicity range for oral absorption . This makes it a superior starting point compared to more polar analogs like 3-(4-aminophenyl)propionic acid for designing central nervous system (CNS) or other orally administered drugs where membrane permeability is critical [1].

Functional Polymers & Advanced Materials

The dual functionality of 3-(4-aminophenyl)propan-1-ol is exploited in polymer chemistry. The amino group can be incorporated into polyamide or epoxy resins, while the hydroxyl group provides a site for further grafting or crosslinking . This enables the synthesis of tailored materials with specific mechanical, thermal, or adhesive properties, as highlighted by its use in condensation polymers for industrial process additives [1].

Automated Synthesis & High-Throughput Experimentation

The solid physical state of 3-(4-aminophenyl)propan-1-ol at room temperature (mp 50-54°C) offers significant practical advantages over liquid analogs . It facilitates accurate weighing, reduces the risk of spillage and contamination, and is compatible with solid-dispensing automated systems. These factors are critical for minimizing variability and maximizing throughput in high-throughput synthesis and screening workflows [1].

Application
Selection Property
Validation Focus
Parallel library synthesis
Bifunctional amine / alcohol scaffold
Orthogonal derivatization evaluation
Oral absorption model scaffolds
Moderate lipophilicity (reported LogP ~1)
Passive permeability assay review
Functional polymer backbone modification
Dual reactive sites (amine + alcohol)
Crosslinking and grafting efficiency
Automated high-throughput workflow
Solid-state handling (mp 50–54 °C)
Dispensing precision and storage stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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